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Get Quote

The table below summarizes the available comparative information on seviteronel and other relevant agents.

Enzalutamide

Abiraterone Acetate

Feature Seviteronel (INO-464
( ) (Xtandi) (Zytiga)

Primary Dual CYP17 lyase Second-generation Irreversible inhibitor of
Mechanism of inhibitor and androgen androgen receptor CYP17 (17,20-lyase and
Action receptor (AR) antagonist antagonist [1] [2] 17a-hydroxylase) [1] [2]

[1]1[2] [3]
Key ~10-fold selectivity for Prevents AR nuclear Potently inhibits both
Differentiating CYP17 lyase over translocation and DNA  CYP17 activities, requiring
Mechanism hydroxylase; activity binding; no CYP17 co-administration of

Status in mCRPC
(post-
Enzalutamide)

against AR with F876L

and T877A mutations [1]

[2]

Clinical development
discontinued due to
toxicity and lack of
efficacy [1] [2]

inhibition [1] [2] [3]

Standard of care;
approved for various
settings of prostate
cancer [4] [5]

steroids (e.g., prednisone)

[1] [2]

Standard of care; approved
for mMCRPC [4] [6]
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. Enzalutamide Abiraterone Acetate
Feature Seviteronel (INO-464) . .
(Xtandi) (Zytiga)
Efficacy in Post- PSA response rate (=50%  Not applicable (post- Used sequentially after
Enzalutamide decline): 6% (1 of 17 itself) enzalutamide; cross-
Setting patients) [1] [2] resistance can attenuate
response [6]
Common Concentration Fatigue, hot flash, Mineralocorticoid excess
Adverse Events impairment, fatigue, gynecomastia [5] (managed with steroids);
tremor, nausea [1] [2] fatigue [1] [2]
Steroid Co- Not required [1] [2] Not required Required [1] [2]

administration

Experimental Protocol from Key Phase 2 Study

The primary source of clinical data for seviteronel in the post-enzalutamide setting comes from the Phase 2

study (NCT02130700). Here is a summary of its methodology [1] [2]:

¢ Study Design: Open-label, single-arm Phase 2 trial.
¢ Patient Population: 17 men with progressive mCRPC previously treated with enzalutamide for >3
months. Patients were divided into cohorts with or without prior docetaxel chemotherapy.
¢ Primary Objective: Determine the rate of significant PSA response (defined as a 250% decline from
baseline after 12 weeks of treatment).
¢ Dosing Protocols: The dosing regimen was amended due to toxicity:
o Initial: 150 mg orally twice daily, titrated up to 450 mg twice dalily.
o Amendment 1: Changed to 750 mg orally once daily.
o Amendment 2: Further reduced to 600 mg orally once daily.
o Statistical Design: Used a Simon optimal two-stage design. The first stage required at least 1
response out of 9 patients in a cohort to proceed to further enrollment.

The following diagram illustrates the structure and outcome of this clinical trial.
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Phase 2 Study (NCT02130700)
Patients with mCRPC post-Enzalutamide (n=17)

Dosing Regimen 1
150 mg BID, titrating to 450 mg BID

ue to toxicity

Dosing Regimen 2 (Amended)
750 mg Once Daily

ue to frequent
ose reductions

Dosing Regimen 3 (Amended)
600 mg Once Daily

Adverse Events J

- Concentration impairment
- Fatigue
- Tremor
- Nausea

Efficacy Outcome
PSA Response (=50% decline): 6% (1/17 patients)

Conclusion: Trial terminated early.
Not tolerated, insufficient clinical activity.

Click to download full resolution via product page

Research Implications and Context

e The Unmet Need: The study was initiated to address cross-resistance between approved agents like
enzalutamide and abiraterone. Sequential use often shows minimal improvement, driven by AR
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mutations and splice variants [1] [2].

¢ Mechanistic Rationale: Seviteronel's dual mechanism was scientifically sound. Preclinical data
showed it was more potent than abiraterone in enzalutamide-resistant cell lines and effective against
AR mutations like F876L, which can convert enzalutamide into an agonist [1] [2] [3].

e Conclusion for Drug Developers: The Phase 2 trial concluded that further development of
seviteronel in this patient population and without oral steroid co-administration is not
supported due to limited tolerability and insignificant response rates [1] [2]. This highlights the
challenge of overcoming advanced resistance mechanisms and the importance of managing toxicity,
even for mechanistically promising compounds.

It is worth noting that research on seviteronel has also explored its potential as a radiosensitizer in AR-
positive triple-negative breast cancer (TNBC), with different findings regarding its mechanism compared

to enzalutamide [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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